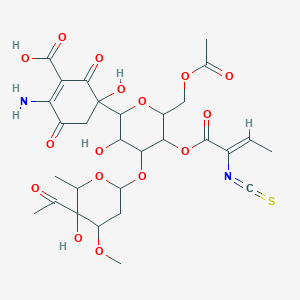

Bismuth 3-(4-biphenylyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デシルジンは、ヒルジン(Hirudo medicinalis)という薬用ヒルガオの唾液腺に自然に存在する抗凝固剤の組換え型です。これは、血液凝固プロセスにおける主要な酵素であるトロンビンに結合し、不活性化させるため、直接的な高選択性トロンビン阻害剤です。 デシルジンは主に、股関節置換手術を受けた患者における深部静脈血栓症の予防に使用されます .

2. 製法

デシルジンは組換えDNA技術を使用して合成されます。製造には、デシルジン遺伝子を発現させる酵母ベクターを使用します。 このプロセスには、以下の手順が含まれます :

遺伝子クローニング: デシルジンをコードする遺伝子は、酵母の発現ベクターにクローニングされます。

発酵: 酵母細胞は発酵培地で培養され、そこでデシルジンを発現して分泌します。

精製: デシルジンは、クロマトグラフィー技術を使用して発酵液から精製されます。

凍結乾燥: 精製されたデシルジンは凍結乾燥され、安定した粉末状になります。

発酵と精製中の収率の向上と分解の抑制のために、産業生産方法は進化してきました。 現在の方法は、発酵条件を最適化し、高度な精製技術を使用することで、最終製品の高純度と安定性を確保しています .

準備方法

Desirudin is synthesized using recombinant DNA technology. The production involves the use of a yeast vector to express the desirudin gene. The process includes the following steps :

Gene Cloning: The gene encoding desirudin is cloned into a yeast expression vector.

Fermentation: The yeast cells are cultured in a fermentation medium, where they express and secrete desirudin.

Purification: The desirudin is purified from the fermentation broth using chromatographic techniques.

Lyophilization: The purified desirudin is lyophilized (freeze-dried) to produce a stable powder form.

Industrial production methods have evolved to improve yield and reduce degradation during fermentation and purification. The current method involves optimizing fermentation conditions and using advanced purification techniques to ensure high purity and stability of the final product .

化学反応の分析

デシルジンはペプチドであるため、主にタンパク質やペプチドに典型的な反応を起こします。これらには次のものがあります。

酸化: デシルジンは、特にメチオニンとシステイン残基で酸化を受ける可能性があります。過酸化水素などの酸化剤は、これらの反応に使用できます。

還元: 還元反応は、ジチオスレイトールまたはβメルカプトエタノールなどの還元剤を使用して、デシルジン中のジスルフィド結合を切断できます。

置換: デシルジン中のアミノ酸残基は、部位特異的変異誘発によって置換され、構造機能関係を研究できます。

これらの反応から生成される主な生成物は、関与する特定の残基と使用される条件によって異なります。 例えば、メチオニン残基の酸化は、メチオニンスルホキシド形成につながる可能性があります .

4. 科学研究への応用

デシルジンは、特に化学、生物学、医学、および産業の分野において、科学研究において幅広い用途があります。

化学: デシルジンは、タンパク質の折り畳み、安定性、相互作用を研究するためのモデルタンパク質として使用されます。

生物学: これは、血液凝固とトロンビン阻害のメカニズムを調査するためのツールとして役立ちます。

医学: デシルジンは、主要な整形外科手術を受けた患者における深部静脈血栓症と肺塞栓症の予防に臨床的に使用されます。 .

産業: デシルジンは、製薬業界において、抗凝固療法の開発と、組換えタンパク質製造における品質管理の標準として使用されています.

科学的研究の応用

Desirudin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Desirudin is used as a model protein to study protein folding, stability, and interactions.

Biology: It serves as a tool to investigate the mechanisms of blood coagulation and thrombin inhibition.

Medicine: Desirudin is used clinically to prevent deep vein thrombosis and pulmonary embolism in patients undergoing major orthopedic surgeries. .

作用機序

デシルジンは、トロンビンを直接阻害することでその効果を発揮します。トロンビンの活性部位に結合し、フィブリノーゲンをフィブリンに変換するのを防ぎます。これは、血液凝固の重要なステップです。この阻害は、凝固因子V、VII、およびXIIIの活性化と、トロンビン誘発血小板凝集も防ぎます。 デシルジンのトロンビンへの結合は、非常に選択的で可逆的であり、活性化部分トロンボプラスチン時間(aPTT)の用量依存的な延長につながります .

類似化合物との比較

デシルジンは、レピルジン、ビバリルジン、アルガトロバンなどの他の直接トロンビン阻害剤に似ています。 これら化合物とは異なる独自の機能を持っています。

レピルジン: デシルジンと同様に、レピルジンはヒルジンの組換え型です。主な違いは、アミノ末端のアミノ酸配列にあります。

ビバリルジン: ビバリルジンは、トロンビンも阻害する合成ペプチドです。

アルガトロバン: アルガトロバンは、小型分子直接トロンビン阻害剤です。主に、ヘパリン誘発血小板減少症の患者に使用されます。

これらの比較は、トロンビンに対する高選択性と皮下投与への適合性など、デシルジンの独自の特性を強調しており、特定の臨床シナリオにおいて貴重な抗凝固剤となっています .

特性

CAS番号 |

12040-48-1 |

|---|---|

分子式 |

C45H33BiO6 |

分子量 |

878.7 g/mol |

IUPAC名 |

bismuth;(E)-3-(4-phenylphenyl)prop-2-enoate |

InChI |

InChI=1S/3C15H12O2.Bi/c3*16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13;/h3*1-11H,(H,16,17);/q;;;+3/p-3/b3*11-8+; |

InChIキー |

LAFSZQISGAMVDC-ODUKAAFYSA-K |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |

異性体SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].[Bi+3] |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)